Technical Whitepaper: Synthesis, Properties, and Applications of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine (CAS 86198-71-2)
Technical Whitepaper: Synthesis, Properties, and Applications of 2-(2-(2,4-Dimethylanilino)ethyl)pyridine (CAS 86198-71-2)
Executive Summary
The compound 2-(2-(2,4-Dimethylanilino)ethyl)pyridine (CAS 86198-71-2) is a highly specialized bidentate N,N'-ligand and pharmaceutical intermediate. Structurally, it consists of a pyridine ring tethered to a sterically hindered 2,4-dimethylaniline moiety via an ethylene bridge[1]. This unique structural architecture makes it a privileged scaffold in both transition-metal coordination chemistry and the development of targeted therapeutics, such as kinase inhibitors and antihistamines. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis via chemoselective aza-Michael addition, and step-by-step experimental workflows designed for high-yield laboratory production.
Physicochemical Profiling & Hazard Assessment
Understanding the baseline quantitative properties and safety profile of CAS 86198-71-2 is critical for reaction scaling and downstream purification. The compound exhibits standard basicity associated with its pyridine and aniline nitrogens, necessitating careful handling to mitigate severe eye and skin damage[1][2].
Table 1: Quantitative Properties and GHS Classifications
| Property / Classification | Value / Description | Source |
| Molecular Formula | C₁₅H₁₈N₂ | [1] |
| Molecular Weight | 226.32 g/mol | [1] |
| Density | 1.068 ± 0.06 g/cm³ | [1] |
| Boiling Point | 385.6 ± 30.0 °C (Predicted) | [1] |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | [2] |
| Eye Damage | Category 1 (H318: Causes serious eye damage) | [2] |
| Specific Target Organ Toxicity | STOT SE 3 (H336: May cause drowsiness or dizziness) | [2] |
Mechanistic Synthesis: Chemoselective Aza-Michael Addition
The most atom-economical and scalable route to synthesize 2-(2-(2,4-Dimethylanilino)ethyl)pyridine is the intermolecular hydroamination (aza-Michael addition) of 2-vinylpyridine with 2,4-dimethylaniline[3][4].
Because 2-vinylpyridine is an electron-deficient alkene, it readily acts as a Michael acceptor[5]. However, reacting it with anilines presents a chemoselectivity challenge: the reaction can proceed via C-N bond formation (hydroamination) or C-C bond formation (hydroarylation)[4]. To strictly govern chemoselectivity toward the C-N adduct, a Lewis acid catalyst system utilizing Aluminum Triiodide (AlI₃) in a polar aprotic solvent (Acetonitrile) is highly effective[4].
Mechanistic Causality: The Lewis acid (AlI₃) coordinates preferentially to the basic pyridine nitrogen rather than the sterically hindered aniline nitrogen. This coordination withdraws electron density from the conjugated vinyl group, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO)[4][5]. This electrophilic activation facilitates the nucleophilic attack of the aniline's amine group onto the β-carbon of the vinyl group, yielding the anti-Markovnikov product[4].
Mechanistic pathway of the Lewis acid-catalyzed aza-Michael addition.
Experimental Protocol: Self-Validating Synthesis Workflow
Step-by-Step Methodology
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Reagent Preparation (Inert Atmosphere):
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Action: In a flame-dried Schlenk flask under argon, dissolve 2,4-dimethylaniline (1.0 equiv, 10 mmol) and 2-vinylpyridine (1.2 equiv, 12 mmol) in anhydrous acetonitrile (20 mL).
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Causality: 2,4-dimethylaniline is prone to rapid oxidation in air. An argon atmosphere prevents the formation of dark, polymeric degradation products. A slight excess of 2-vinylpyridine ensures complete consumption of the aniline[3].
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Catalyst Addition:
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Action: Slowly add Aluminum Triiodide (AlI₃) (0.5 equiv, 5 mmol) to the stirring solution at room temperature.
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Causality: AlI₃ acts as the chemoselective Lewis acid. Acetonitrile is chosen over non-polar solvents (like toluene) because it stabilizes the highly polarized transition state required for C-N bond formation[4].
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Thermal Activation:
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Action: Heat the reaction mixture to 75 °C and stir for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
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Causality: The ortho-methyl group on 2,4-dimethylaniline introduces significant steric hindrance. Room temperature reactions yield negligible conversion; heating to 75 °C provides the necessary thermodynamic energy to overcome this steric barrier[4].
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Quenching and Extraction:
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Action: Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
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Causality: NaHCO₃ safely neutralizes the Lewis acid without causing the secondary amine product to protonate and partition into the aqueous layer.
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Purification:
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Action: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure 2-(2-(2,4-Dimethylanilino)ethyl)pyridine.
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Step-by-step experimental workflow for the synthesis of CAS 86198-71-2.
Applications in Drug Discovery and Coordination Chemistry
Organometallic Coordination Chemistry: Compounds of the 2-(2-anilinoethyl)pyridine class are highly valued as hemilabile N,N'-bidentate ligands[3][6]. The pyridine nitrogen acts as a strong, hard σ-donor, while the secondary arylamine provides a softer, sterically tunable coordination site. The presence of the 2,4-dimethylphenyl group introduces a specific steric bulk (bite angle modification) that is highly advantageous when designing asymmetric catalysts or stabilizing reactive metal centers (e.g., Zirconium or Rhodium complexes)[5][6].
Medicinal Chemistry: The arylaminoethylpyridine substructure is a recognized pharmacophore. It is frequently utilized as a building block in the synthesis of first-generation H1-receptor antagonists (antihistamines) and modern tyrosine kinase inhibitors. The ethylene linker provides optimal conformational flexibility, allowing the two aromatic rings to adapt to deep hydrophobic pockets within target proteins.
References
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Title: 2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE CAS#: 86198-71-2 Source: ChemicalBook URL: 1
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Title: 2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE — Chemical Substance Information Source: NextSDS URL: 2
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Title: Synthesis and Structural Characterization of the Sodium Salt of a New Sulfonate-containing Water Soluble N-Donor Ligand Source: NIH PMC URL: 3
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Title: Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles Source: Thieme Connect URL: 5
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Title: Lewis acid-catalyzed chemoselectivity controlled N-alkylation and C-alkylation Source: ChemRxiv URL: 4
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Title: Reactions of Zirconocene 2-Vinylpyridine Complexes with Diisobutylaluminum Hydride and Fluoride Source: ACS Publications URL: 6
Sources
- 1. 2-(2-(2,4-DIMETHYLANILINO)ETHYL)PYRIDINE CAS#: 86198-71-2 [m.chemicalbook.com]
- 2. nextsds.com [nextsds.com]
- 3. Synthesis and Structural Characterization of the Sodium Salt of a New Sulfonate-containing Water Soluble N-Donor Ligand — Self-assembly in the Solid State by π−π Stacking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]

